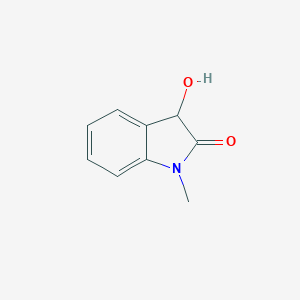
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-, also known as 3-hydroxy-1-methylindolin-2-one, is a chemical compound with a molecular formula C10H11NO2. It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The exact mechanism of action of 2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl- is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl- has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl- in lab experiments include its wide range of biological activities, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in water and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl-. One of the potential areas of research is the development of novel drug candidates based on this compound for the treatment of various diseases. Another area of research is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the potential applications of this compound in material science, such as the development of organic semiconductors and light-emitting diodes, can also be explored.
Synthesemethoden
The synthesis of 2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl- can be achieved through various methods. One of the commonly used methods involves the reaction of 3-nitroindole with ethyl glyoxylate in the presence of a reducing agent such as zinc powder. The resulting intermediate is then treated with a strong acid to yield the final product. Another method involves the condensation of 3-acetylindole with hydroxylamine hydrochloride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-hydroxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5,8,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWAPGJCIOBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454570 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- | |
CAS RN |
3335-86-2 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




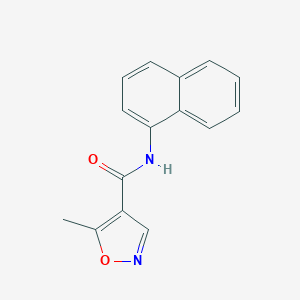
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
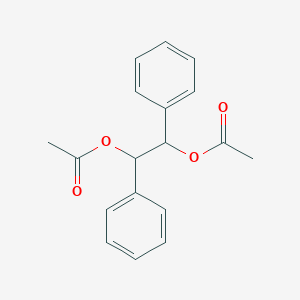


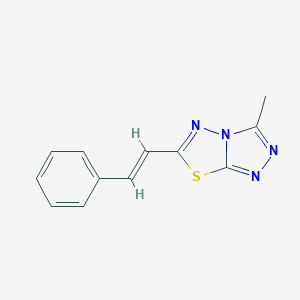
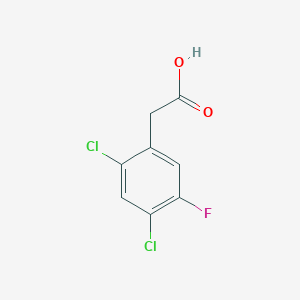
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
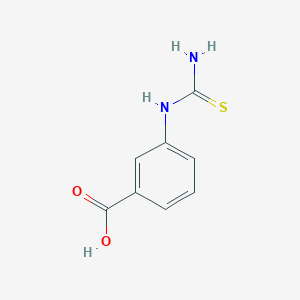
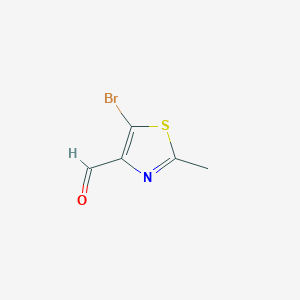

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
